TREK-1 Inhibitory Potency: PE 22-28 vs Spadin (PE 12-28) IC50 Comparison
PE 22-28 exhibits substantially higher affinity for the TREK-1 channel compared to the parent peptide spadin (PE 12-28). Patch-clamp electrophysiology studies using hTREK-1/HEK cells demonstrate an IC50 value of 0.12 nM for PE 22-28, representing approximately a 400-fold improvement in potency over spadin, which exhibits an IC50 range of 40–60 nM under identical experimental conditions [1][2].
| Evidence Dimension | TREK-1 channel inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.12 nM |
| Comparator Or Baseline | Spadin (PE 12-28): 40–60 nM |
| Quantified Difference | Approximately 333- to 500-fold greater potency (PE 22-28 vs spadin) |
| Conditions | hTREK-1/HEK cells; patch-clamp electrophysiology |
Why This Matters
The 400-fold potency difference directly impacts experimental design, enabling the use of significantly lower compound concentrations to achieve target engagement, which reduces potential off-target effects and conserves material for high-throughput or longitudinal studies.
- [1] Djillani A, Pietri M, Moreno S, Heurteaux C, Mazella J, Borsotto M. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity. Front Pharmacol. 2017;8:643. doi:10.3389/fphar.2017.00643. View Source
- [2] OMICSDI. PE 22-28 Bioactivity Data. Accessed April 2026. View Source
